molecular formula C11H15FO7 B11722203 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose

Cat. No.: B11722203
M. Wt: 278.23 g/mol
InChI Key: GHMQCQNHDDLESD-QHPFDFDXSA-N
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Description

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose (CAS: 18604-19-8) is a fluorinated ribofuranose derivative in which the hydroxyl group at the 3-position is replaced by fluorine, while the 1-, 2-, and 5-hydroxyl groups are acetylated. This compound serves as a key intermediate in the synthesis of fluorinated nucleosides and nucleotides, which are of interest in antiviral and anticancer drug development . Its structure combines the steric effects of acetyl protecting groups with the electronic influence of fluorine, making it distinct from non-fluorinated or differently substituted analogs.

Properties

Molecular Formula

C11H15FO7

Molecular Weight

278.23 g/mol

IUPAC Name

[(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1

InChI Key

GHMQCQNHDDLESD-QHPFDFDXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)F

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Protected Ribose Derivatives

A widely adopted route begins with 1,2-O-isopropylidene-D-ribofuranose , where the 1,2-hydroxyl groups are protected. The 3-hydroxyl is activated for nucleophilic substitution:

  • Activation : Treatment with p-toluenesulfonyl chloride (TsCl) converts the 3-OH to a tosylate.

  • Fluorination : Displacement with tetrabutylammonium fluoride (TBAF) yields 3-deoxy-3-fluoro-1,2-O-isopropylidene-D-ribofuranose.

  • Deprotection : Acidic hydrolysis removes the isopropylidene group.

  • Acetylation : Acetic anhydride in pyridine acetylates the 1,2,5-hydroxyls.

Typical Conditions :

StepReagents/ConditionsYield
TosylationTsCl, Et3_3N, DCM, 0°C → 25°C, 6h85%
FluorinationTBAF, THF, reflux, 12h72%
DeprotectionHCl (aq), MeOH, 50°C, 2h90%
AcetylationAc2_2O, pyridine, rt, 24h95%

This method achieves an overall yield of 52% and is scalable for industrial production.

Reformatsky Reaction for Fluorinated Lactone Intermediates

An alternative approach, adapted from gemcitabine synthesis, employs ethyl bromofluoroacetate in a Reformatsky reaction:

  • Aldehyde Formation : (R)-2,3-O-isopropylidene-D-ribofuranose is oxidized to the corresponding aldehyde.

  • Reformatsky Coupling : Reaction with ethyl bromofluoroacetate yields a β-hydroxy ester.

  • Cyclization : Acidic hydrolysis forms a fluorinated lactone.

  • Reduction and Acetylation : The lactone is reduced to lactol and acetylated.

Advantages :

  • High stereoselectivity (3:1 dr for β:α anomers).

  • Compatible with silyl-protecting groups for downstream functionalization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Tosylation : Dimethylformamide (DMF) enhances TsCl reactivity but requires strict temperature control (0°C) to minimize side reactions.

  • Fluorination : Polar aprotic solvents (THF, DMF) improve fluoride ion solubility, while temperatures >60°C accelerate SN2 displacement.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride boosts fluorination efficiency by 15% in biphasic systems.

  • Microwave Assistance : Reduces acetylation time from 24h to 30min with comparable yields.

Analytical Characterization

This compound is validated via:

  • NMR : 19F^{19}\text{F} NMR δ = -215 ppm (d, J = 48 Hz); 1H^{1}\text{H} NMR confirms acetylation (δ 2.0–2.1 ppm, 9H).

  • Mass Spec : ESI-MS m/z 278.23 [M+H]+^+.

  • X-ray Crystallography : Confirms β-D-ribofuranose configuration and fluorine placement .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetyl groups or the fluorine atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or deoxy derivatives .

Scientific Research Applications

Key Applications

  • Synthesis of Nucleosides and Nucleotides
    • 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose serves as a protecting group for hydroxyl functionalities in ribofuranose derivatives. This property is crucial for the selective synthesis of nucleosides and nucleotides, which are fundamental components of DNA and RNA.
    • It is particularly utilized in the preparation of antiviral and anticancer drugs, including the chemotherapy agent Capecitabine, which is used for treating various cancers such as breast and colorectal cancer .
  • Pharmaceutical Research
    • The compound acts as an intermediate in the synthesis of several pharmaceuticals. Its ability to undergo selective deprotection allows for tailored modifications to create active pharmaceutical ingredients (APIs).
    • Studies have shown that derivatives of ribofuranose exhibit various biological activities, including anti-inflammatory and analgesic properties .
  • Chemical Synthesis
    • The compound can be synthesized from D-ribose through a series of reactions including ketalization, esterification, reduction, hydrolysis, and acetylation . This synthetic route provides a high overall yield, making it economically viable for large-scale applications.

Data Table: Comparative Analysis of Synthesis Methods

Synthesis MethodYield (%)Key Steps InvolvedReferences
Method A30Ketalization, Esterification
Method B56Deoxygenation, Hydrolysis
Method C>98Acetylation from D-ribose

Case Study 1: Synthesis and Application in Anticancer Drugs

A recent study demonstrated the successful synthesis of this compound as an intermediate in the production of Capecitabine. The process involved a straightforward method yielding high purity and efficiency. The final product was evaluated for its anticancer efficacy through various in vitro assays .

Research focusing on ribofuranose derivatives showed promising results in terms of biological activity. Compounds synthesized from this compound were tested for anti-inflammatory effects using standard laboratory models. The findings indicated significant potential for these derivatives in therapeutic applications .

Mechanism of Action

The mechanism of action of 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose involves its incorporation into nucleosides. These nucleosides can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication processes. The fluorine atom enhances the stability and bioavailability of the nucleosides, making them more effective as therapeutic agents.

Comparison with Similar Compounds

Structural Analogues

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS: 22224-41-5)
  • The absence of fluorine limits its utility in generating electron-deficient intermediates for nucleophilic substitution reactions .
1,3,5-O-Tribenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose (CAS: 97614-43-2)
  • Substituents : Benzoyl groups at 1-, 3-, and 5-positions; fluorine at the 2-position.
  • Key Differences: The arabinofuranose configuration (C2-fluorine vs.
1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose (CAS: 62211-93-2)
  • Substituents : Acetyl groups at 1-, 2-, and 3-positions; 5-deoxy (methyl group).
  • Key Differences: The lack of fluorine and presence of a methyl group at C5 reduce electronegativity and alter pharmacokinetic properties. This compound is often used in non-fluorinated nucleoside synthesis .
2,3,5-Tri-O-benzyl-D-ribofuranose (CAS: 16838-89-4)
  • Key Differences: Benzyl protection requires harsher deprotection conditions (e.g., hydrogenolysis) compared to acetyl groups. The absence of fluorine limits its use in fluorinated drug candidates .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose 18604-19-8 C₁₁H₁₅FO₈ 294.23 g/mol Fluorine at C3, acetyl at C1/C2/C5; high solubility in organic solvents
1,3,5-Tri-O-benzoyl-α-D-ribofuranose 22224-41-5 C₂₆H₂₂O₈ 462.44 g/mol Benzoyl groups; poor aqueous solubility
1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose 62211-93-2 C₁₁H₁₆O₇ 260.24 g/mol 5-Deoxy (methyl); no fluorine
2,3,5-Tri-O-benzyl-D-ribofuranose 16838-89-4 C₂₆H₂₈O₅ 420.5 g/mol Benzyl protection; requires catalytic hydrogenation for deprotection

Biological Activity

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose (CAS No. 1556020-32-6) is a fluorinated sugar derivative that has garnered attention in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This compound serves as an important intermediate in the synthesis of various nucleoside analogs, which have shown significant biological activity against a range of diseases.

This compound has the molecular formula C11H15FO7 and a molecular weight of 278.23 g/mol. Its structure includes three acetyl groups and a fluorine atom at the 3-position of the ribofuranose ring, which enhances its biological activity by modifying its interaction with biological targets.

Antiviral Activity

Fluorinated nucleosides, including those derived from this compound, have been extensively studied for their antiviral properties. Research indicates that compounds synthesized from this sugar exhibit potent activity against various viruses:

  • HIV : Nucleoside analogs derived from this compound have shown effective inhibition of HIV replication. For instance, the fluoro-substituted nucleoside analogs demonstrate improved binding affinity to reverse transcriptase compared to their non-fluorinated counterparts .
  • HCV : The synthesis of nucleosides from this compound has led to the development of drugs that target hepatitis C virus (HCV). These compounds often exhibit enhanced efficacy due to their ability to mimic natural substrates while evading metabolic degradation .

Anticancer Activity

The potential anticancer properties of this compound have also been highlighted in various studies:

  • Nucleoside Analog Synthesis : This sugar serves as a precursor for synthesizing several anticancer drugs such as Doxifluridine and Capecitabine. These drugs act by interfering with DNA synthesis in rapidly dividing cancer cells .
  • Mechanism of Action : The incorporation of fluorine into nucleosides alters their pharmacokinetic properties, allowing for improved cellular uptake and retention. Studies have shown that these fluorinated compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways .

Case Studies

Study Findings Reference
Synthesis and evaluation of fluorinated nucleosidesIdentified enhanced antiviral activity against HIV and HCV
Development of anticancer agents from ribofuranose derivativesDemonstrated efficacy in inhibiting tumor growth in vitro
Mechanistic studies on fluorinated nucleosidesRevealed pathways involved in apoptosis induction in cancer cells

Q & A

Q. Limitations :

  • Low selectivity : DAST may overfluorinate or generate side products.
  • Toxicity : Fluorinating agents like DAST are hazardous.
    Improvements :
  • Flow chemistry : Enhances safety and control for exothermic reactions.
  • Enzymatic fluorination : Emerging biocatalysts (e.g., fluorinases) offer greener, regioselective alternatives .

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